2-Methyl-5-nitroimidazol-1-ylacetic acid

Catalog No.
S582014
CAS No.
1010-93-1
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitroimidazol-1-ylacetic acid

CAS Number

1010-93-1

Product Name

2-Methyl-5-nitroimidazol-1-ylacetic acid

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetic acid

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

RVEGZXNRNWUYKI-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(=O)O)[N+](=O)[O-]

Synonyms

2-Methyl-5-nitroimidazol-1-ylacetic Acid; 1-De(2-hydroxyethyl)metronidazole-1-acetic Acid; 2-Methyl-5-nitro-1H-imidazole-1-acetic Acid; 2-Methyl-5-nitro-Imidazole-1-acetic Acid; Metronidazoleacetic Acid

Canonical SMILES

CC1=NC=C(N1CC(=O)O)[N+](=O)[O-]

As a Metabolite of Metronidazole:

  • 2-Methyl-5-nitroimidazol-1-ylacetic acid (also known as 1-carboxymethylmetronidazole or metronidazole-1-acetic acid) is the primary metabolite of the widely used antibiotic metronidazole [, ].
  • Metabolites are compounds formed in the body as a result of the breakdown of a parent drug by the body's metabolic processes. []
  • Understanding the metabolism of drugs is crucial for various aspects of drug development, including determining drug efficacy, toxicity, and potential drug interactions. []

Antibacterial Activity:

  • While not as potent as metronidazole, 2-methyl-5-nitroimidazol-1-ylacetic acid has been shown to exhibit antibacterial activity against some bacterial strains [].
  • This suggests a potential role for this metabolite in the overall antimicrobial efficacy of metronidazole treatment, although further research is needed to fully understand its contribution. []

Analytical Reference Material:

  • Due to its well-defined structure and known properties, 2-methyl-5-nitroimidazol-1-ylacetic acid is also used as an analytical reference material in research settings [, ].
  • These reference materials are critical for ensuring the accuracy and consistency of various analytical techniques used in scientific studies, such as chromatography and mass spectrometry. []

2-Methyl-5-nitroimidazol-1-ylacetic acid is a chemical compound characterized by its imidazole ring structure, which is substituted with a methyl group and a nitro group. Its molecular formula is C₈H₁₁N₃O₄, and it has a CAS number of 1010-93-1. This compound exhibits a melting point of 176-178 °C and a predicted boiling point of approximately 475.9 °C, with a density of about 1.60 g/cm³ . The presence of both the nitro and imidazole functionalities contributes to its unique chemical properties.

Typical of compounds containing imidazole and carboxylic acid functionalities. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group under certain conditions, altering the compound's reactivity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may have different biological activities.
  • Decarboxylation: Under heat or specific catalytic conditions, the carboxylic acid group may be removed, leading to the formation of other nitrogen-containing compounds.

This compound has shown significant biological activity, particularly in the field of pharmacology. It is often studied for its potential as an antimicrobial agent, particularly against anaerobic bacteria and protozoa. The nitroimidazole moiety is known for its activity against various pathogens, making this compound a candidate for further investigation in therapeutic applications.

Several methods exist for the synthesis of 2-Methyl-5-nitroimidazol-1-ylacetic acid:

  • Starting from Imidazole Derivatives: The synthesis typically begins with 2-methylimidazole, which undergoes nitration to introduce the nitro group.
  • Carboxylation: Following nitration, the introduction of the acetic acid moiety can be achieved through carboxylation reactions.
  • Reduction Steps: Subsequent reduction steps may be employed to optimize yield and purity.

Each method varies in terms of efficiency and environmental impact, highlighting the need for careful selection based on desired outcomes.

2-Methyl-5-nitroimidazol-1-ylacetic acid finds applications in various fields:

  • Pharmaceutical Development: It serves as a reference standard in drug testing and development due to its biological properties.
  • Agricultural Chemistry: Its antimicrobial properties make it useful in developing agricultural fungicides or bactericides.
  • Research: Utilized in biochemical studies to understand mechanisms of action related to imidazole derivatives.

Studies involving 2-Methyl-5-nitroimidazol-1-ylacetic acid have revealed interactions with various biological targets. Notably:

  • Enzyme Inhibition: Research suggests that this compound may inhibit certain enzymes involved in microbial metabolism.
  • Synergistic Effects: When combined with other antimicrobial agents, it may enhance efficacy against resistant strains of bacteria.

These interactions underscore its potential in therapeutic formulations.

Similar Compounds

Several compounds share structural similarities with 2-Methyl-5-nitroimidazol-1-ylacetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
MetronidazoleNitroimidazole with similar structureWidely used as an antibiotic
TinidazoleSimilar nitroimidazole structureLonger half-life than metronidazole
SecnidazoleAnother nitroimidazole derivativeEffective against protozoal infections

The uniqueness of 2-Methyl-5-nitroimidazol-1-ylacetic acid lies in its specific substitution pattern and resultant biological activity, differentiating it from these similar compounds while still being part of the broader class of nitroimidazoles.

This comprehensive overview highlights the significance of 2-Methyl-5-nitroimidazol-1-ylacetic acid in both research and application contexts, paving the way for future studies and potential therapeutic developments.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

185.04365571 g/mol

Monoisotopic Mass

185.04365571 g/mol

Heavy Atom Count

13

UNII

69IKL472BQ

Other CAS

1010-93-1

Wikipedia

2-methyl-5-nitroimidazol-1-ylacetic acid

Dates

Modify: 2023-08-15

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